2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
Description
The compound "2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether" (hereafter referred to as Compound A) is a triazolothiadiazole derivative characterized by a fused heterocyclic core. Its structure incorporates a 2-chlorophenyl ether group at position 6 and a 1-(methylsulfonyl)-3-piperidinyl substituent at position 3 of the triazolothiadiazole scaffold. This design combines lipophilic (2-chlorophenyl ether), electron-withdrawing (methylsulfonyl), and sterically bulky (piperidinyl) moieties, which are hypothesized to enhance pharmacological activity and metabolic stability .
Triazolothiadiazoles are known for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to their planar aromatic systems and ability to interact with biological targets via hydrogen bonding and π-π stacking . The methylsulfonyl group in Compound A may improve solubility and target affinity compared to simpler alkyl or aryl substituents .
Properties
Molecular Formula |
C16H18ClN5O3S2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
6-[(2-chlorophenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18ClN5O3S2/c1-27(23,24)21-8-4-5-11(9-21)15-18-19-16-22(15)20-14(26-16)10-25-13-7-3-2-6-12(13)17/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChI Key |
INVQSOZTGIPQDR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Cyclocondensation of 4-Amino-3-Mercaptotriazoles
- Substrate : 4-Amino-5-(1-(methylsulfonyl)piperidin-3-yl)-1,2,4-triazole-3-thiol.
- Reagents : α-Halocarbonyl compounds (e.g., phenacyl bromides, ethyl bromoacetate) or bielectrophiles in the presence of heteropolyacids or POCl₃.
- Conditions :
Route B: Schiff Base Cyclization
- Substrate : Schiff base formed from 4-amino-5-substituted triazole-3-thiol and a carbonyl derivative (e.g., benzaldehyde analogs).
- Reagents : Ethyl chloroacetate or α-bromopropenone in the presence of NaH.
- Conditions :
Introduction of the 1-(Methylsulfonyl)-3-Piperidinyl Group
The piperidinyl substituent is introduced via pre-functionalization or post-cyclization modifications:
Step 1: Piperidine Sulfonylation
- Reagents : Methylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Conditions :
Step 2: Coupling to the Triazole Ring
- Method A : Direct substitution during triazole formation using a pre-sulfonylated piperidine-bearing hydrazine derivative.
- Method B : Post-cyclization Mitsunobu reaction or nucleophilic aromatic substitution (if leaving groups are present).
6-Position Functionalization: 2-Chlorophenyl Methyl Ether Incorporation
The methyl ether at position 6 is introduced via alkylation of the thiol intermediate:
Step 1: Thiol Generation
Step 2: Alkylation with 2-Chlorophenyl Methyl Halide
- Reagents : 2-Chlorophenyl methyl bromide or chloride in DMF with K₂CO₃.
- Conditions :
Optimized Synthetic Pathway
A consolidated pathway integrating the above steps is proposed:
Analytical Validation
Key characterization data for intermediates and final compound:
Intermediate: 4-Amino-5-(1-(methylsulfonyl)piperidin-3-yl)-1,2,4-triazole-3-thiol
- ¹H NMR (DMSO-d₆) : δ 3.15 (m, piperidine-H), 3.02 (s, SO₂CH₃), 1.80–1.40 (m, piperidine-CH₂).
- ESI-MS : m/z 306.1 [M+H]⁺ (calculated: 306.08).
Final Compound
- ¹³C NMR : δ 165.2 (C=S), 148.7 (triazole-C), 134.5 (2-Cl-C₆H₄), 56.3 (OCH₃).
- HPLC Purity : 98.5% (C18 column, MeOH:H₂O = 70:30).
Challenges and Alternatives
- Steric Hindrance : Bulkier substituents on piperidine may require prolonged reaction times or elevated temperatures.
- Thiol Oxidation : Use of inert atmosphere (N₂/Ar) during alkylation to prevent disulfide formation.
- Alternative Routes : Microwave-assisted synthesis for reduced reaction times (e.g., 30 minutes at 100°C).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl ether moiety is susceptible to nucleophilic substitution under basic or catalytic conditions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Aromatic nucleophilic substitution | K₂CO₃, DMF, 80°C, alkyl/aryl amines | Replacement of chlorine with amine groups (e.g., morpholine, piperazine) | |
| Hydrolysis | NaOH (aq), ethanol, reflux | Generation of phenol derivatives via displacement of chlorine |
Key Findings :
-
The 2-chlorophenyl group exhibits higher reactivity compared to para-substituted analogs due to steric and electronic effects.
-
Reactions with secondary amines yield derivatives with enhanced solubility and bioactivity.
Oxidation and Reduction
The methylsulfonyl (-SO₂CH₃) and triazole groups participate in redox reactions:
Oxidation
| Substrate | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Methylsulfonyl group | H₂O₂, AcOH | 60°C, 4 hrs | Sulfonic acid derivatives |
| Thiadiazole sulfur | KMnO₄, H₂SO₄ | Room temperature | Sulfoxide/sulfone formation |
Reduction
| Substrate | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Triazole ring | NaBH₄, NiCl₂ | Ethanol, reflux | Partial saturation of triazole |
Mechanistic Insight :
-
The methylsulfonyl group stabilizes intermediates during oxidation, preventing over-oxidation.
-
Reduction of the triazole ring is partial, preserving the heterocyclic framework .
Cycloaddition and Ring-Opening Reactions
The triazolo-thiadiazole core participates in [3+2] cycloadditions with dipolarophiles:
Notable Outcomes :
-
Cycloadditions retain the methylsulfonyl-piperidine moiety, enabling modular drug design .
-
Ring-opening reactions with Grignard reagents yield thioamide intermediates.
Functionalization of the Piperidine Ring
The 3-piperidinyl group undergoes functionalization via its nitrogen atom:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | DMF, 60°C | N-Alkylated piperidine derivatives |
| Acylation | Acetyl chloride, Et₃N | DCM, 0°C to RT | N-Acyl derivatives |
Structural Impact :
-
Alkylation enhances lipophilicity, improving blood-brain barrier penetration.
-
Acylated derivatives show reduced metabolic degradation.
Hydrolysis and Stability Studies
The compound undergoes pH-dependent hydrolysis:
| Condition | Half-Life (25°C) | Primary Degradation Pathway |
|---|---|---|
| Acidic (pH 2) | 48 hrs | Cleavage of thiadiazole ring |
| Neutral (pH 7) | >14 days | No significant degradation |
| Alkaline (pH 10) | 12 hrs | Ether bond hydrolysis |
Implications :
-
Stability in neutral conditions supports oral administration.
-
Acidic degradation generates non-toxic byproducts (e.g., chlorophenol).
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique reactivity:
Scientific Research Applications
2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings are known to interact with biological macromolecules, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Physicochemical Properties
The following table compares Compound A with five structurally related triazolothiadiazoles, highlighting key substituents and physicochemical parameters:
Key Observations:
- Lipophilicity: Compound A exhibits moderate logP (2.8), balancing the hydrophilic methylsulfonyl group and hydrophobic piperidinyl/chlorophenyl groups.
Biological Activity
The compound 2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex heterocyclic structure that incorporates both triazole and thiadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Structural Significance
The compound's structure features:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Triazole ring : Associated with various pharmacological activities including antifungal and anticancer effects.
- Thiadiazole moiety : Known for its broad spectrum of biological activities such as antimicrobial and anticonvulsant effects.
Anticonvulsant Activity
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant anticonvulsant properties. For instance:
- Mechanism of Action : Compounds like those in the triazolo-thiadiazole family have been shown to interact with the GABAergic system, which plays a crucial role in seizure control. In particular, studies have demonstrated that certain derivatives exhibit protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models .
- Case Studies : A study on related triazole derivatives indicated that modifications in the substituents significantly affected their anticonvulsant potency. For example, some derivatives showed over 80% protection against seizures at doses as low as 30 mg/kg .
Antimicrobial Activity
The compound's thiadiazole component suggests potential antimicrobial properties:
- Broad Spectrum : Thiadiazoles are recognized for their effectiveness against various bacterial and fungal strains. Research has shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Synthesis and Evaluation : Recent studies synthesized new thiadiazole derivatives and evaluated their antimicrobial activity, revealing promising results against multiple strains with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
The structural features of the compound also hint at anticancer potential:
- Cytotoxic Activity : Compounds with similar structures have been tested for cytotoxicity against various cancer cell lines. For example, certain triazolo-thiadiazoles have shown IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .
- Mechanistic Insights : The interaction of these compounds with cellular targets such as Bcl-2 proteins has been explored through molecular dynamics simulations, revealing that specific modifications in the phenyl ring enhance cytotoxic activity by promoting hydrophobic interactions .
Summary of Findings
The biological activity of 2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether can be summarized as follows:
| Biological Activity | Evidence |
|---|---|
| Anticonvulsant | Significant protection in PTZ and MES models; SAR studies indicate potency influenced by substituents. |
| Antimicrobial | Effective against various bacterial strains; MIC values comparable to antibiotics. |
| Anticancer | Cytotoxicity in cancer cell lines; interactions with Bcl-2 proteins enhance efficacy. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing triazolo-thiadiazole derivatives like the target compound?
- Methodological Answer : Multi-step reactions involving condensation of substituted triazoles with aromatic acids, activated by POCl₃, are commonly employed. For example, 4-amino-3-mercapto-1,2,4-triazole precursors react with carboxylic acids under reflux with POCl₃, followed by neutralization and recrystallization (yield ~49%) . Key steps include optimizing reaction time (e.g., 16 hours) and solvent systems (ethanol-DMF mixtures) to enhance purity.
Q. Which analytical techniques are critical for structural confirmation of triazolo-thiadiazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming planar triazolo-thiadiazole ring systems (e.g., maximum deviation ≤0.013 Å for sulfur atoms) . Complementary techniques include:
- NMR : For verifying substituent positions (e.g., methylsulfonyl and piperidinyl groups).
- Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns.
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.1% of theoretical values) .
Q. How can researchers assess the purity and stability of this compound during synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with C18 columns and acetonitrile-water gradients to detect impurities.
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., 369–371 K) and decomposition thresholds .
- Stability studies : Store under inert atmospheres (N₂/Ar) to prevent oxidation of thiadiazole sulfur atoms .
Advanced Research Questions
Q. What computational approaches are used to predict pharmacokinetic properties of triazolo-thiadiazole derivatives?
- Methodological Answer :
- SwissADME : Predicts lipophilicity (LogP), bioavailability (Lipinski’s rule compliance), and solubility. For example, compare LogP values against reference drugs like celecoxib to prioritize compounds with optimal membrane permeability .
- Molecular docking : Assess binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina or Schrödinger Suite .
Q. How should researchers address contradictions in biological activity data for structurally similar analogs?
- Methodological Answer :
- Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., COX-2 inhibition vs. antimicrobial activity) to identify structure-activity relationships (SAR).
- Crystallographic analysis : Compare dihedral angles (e.g., 74.34° between triazolo-thiadiazole and aryl rings) to determine conformational impacts on bioactivity .
- Statistical validation : Use ANOVA or Bayesian modeling to distinguish experimental noise from true SAR trends .
Q. What strategies optimize the pharmacological profile of this compound for in vivo studies?
- Methodological Answer :
- Salt formation : Synthesize sodium or potassium salts to enhance aqueous solubility (e.g., via ion-pair chromatography for purification) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the methyl ether position to improve bioavailability .
- Metabolic stability : Use liver microsome assays to identify CYP450-mediated degradation hotspots and modify substituents (e.g., fluorination of the chlorophenyl group) .
Q. How can crystallographic packing interactions influence the compound’s solid-state properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
